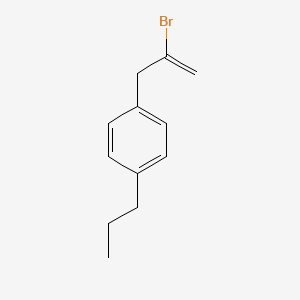

2-Bromo-3-(4-n-propylphenyl)-1-propene

Description

Structural Classification within Organobromine Compounds and Styrenic Derivatives

2-Bromo-3-(4-n-propylphenyl)-1-propene can be categorized based on its key functional groups. The presence of a carbon-bromine bond places it within the large class of organobromine compounds . wikipedia.orgwikipedia.org These compounds are notable for their utility as alkylating agents and their role in various coupling reactions, with the carbon-bromine bond's reactivity being intermediate between that of organochlorines and organoiodines. wikipedia.orgyoutube.com

Furthermore, the molecule contains a bromine atom directly attached to a carbon-carbon double bond, classifying it as a vinylic halide . fiveable.metaylorandfrancis.com This arrangement imparts specific reactivity, distinct from that of alkyl halides. The core structure, featuring a propene chain attached to a phenyl ring, also allows it to be considered a styrenic derivative . wikipedia.org Styrene (B11656) and its derivatives are fundamental monomers in the polymer industry. nih.gov

| Property | Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅Br |

| Structural Class | Organobromine Compound, Vinylic Halide, Styrenic Derivative |

| Key Functional Groups | Vinyl Bromide, Phenyl Group, Alkene, n-Propyl Group |

General Overview of Vinylic Halides in Organic Synthesis

Vinylic halides are organic compounds where a halogen atom is bonded to one of the sp²-hybridized carbons of an alkene. taylorandfrancis.com This structural feature makes them generally unreactive in classical nucleophilic substitution reactions (Sₙ1 and Sₙ2) compared to their saturated alkyl halide counterparts. britannica.com However, they are valuable substrates in other critical transformations.

Under strongly basic conditions, vinylic halides can undergo elimination reactions (dehydrohalogenation) to form alkynes. fiveable.mebritannica.com Perhaps their most significant role in modern organic synthesis is as coupling partners in a variety of transition-metal-catalyzed cross-coupling reactions. wikipedia.orgacs.org Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings utilize vinylic halides to form new carbon-carbon bonds, a cornerstone of complex molecule construction. wikipedia.org

| Reaction Type | Reactivity of Vinylic Halides | Common Products |

| Nucleophilic Substitution | Generally inert under standard Sₙ1/Sₙ2 conditions. britannica.com | - |

| Elimination | Require strong bases (e.g., NaNH₂) to undergo dehydrohalogenation. fiveable.mebritannica.com | Alkynes |

| Cross-Coupling (e.g., Suzuki, Stille) | Versatile coupling partners with organometallic reagents. wikipedia.org | Substituted Alkenes |

| Heck Reaction | React with alkenes in the presence of a palladium catalyst. wikipedia.org | Dienes and other unsaturated systems |

Importance of Phenyl-Substituted Propene Scaffolds in Synthetic Chemistry

The phenyl-substituted propene scaffold, also known as an allylbenzene (B44316) or styrene derivative, is a valuable structural motif in synthetic chemistry. These structures serve as essential building blocks for a wide range of materials and complex organic molecules. The presence of the vinyl group allows these compounds to undergo polymerization to produce commercially significant plastics and rubbers, such as polystyrene and styrene-butadiene rubber (SBR). wikipedia.orgnih.gov

The reactivity of the alkene can be harnessed for various chemical modifications, while the aromatic ring can be functionalized through electrophilic substitution reactions. The development of synthetic methods to create diversely substituted α-alkyl styrenes is an active area of research, aiming to produce polymers with tailored properties like enhanced heat resistance or impact strength. nih.govacs.org The ability to easily generate a large number of derivatives from a single starting material highlights the versatility of this scaffold in creating libraries of compounds for materials science and medicinal chemistry. nih.gov

The Role of Alkyl Aromatic Substituents (e.g., n-Propyl) in Modulating Reactivity and Conformation

The n-propyl group attached to the phenyl ring in this compound plays a crucial role in modulating the molecule's electronic and steric properties.

Electronic Effects: As an alkyl group, the n-propyl substituent is electron-donating through an inductive effect (+I). lumenlearning.comlibretexts.org This effect increases the electron density of the aromatic ring, making it more nucleophilic. Consequently, the ring is "activated" towards electrophilic aromatic substitution reactions compared to unsubstituted benzene. libretexts.orglumenlearning.com This activating nature directs incoming electrophiles primarily to the ortho and para positions relative to the alkyl group. numberanalytics.com

Steric Effects: Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when they are brought into close proximity. wikipedia.org The n-propyl group, while not excessively large, exerts a steric influence that can affect the molecule's conformation and the accessibility of nearby reactive sites. mdpi.com For instance, it can influence the rotational barrier around the bond connecting the propyl group to the phenyl ring and may sterically hinder reactions at the ortho positions of the ring. This interplay between electronic and steric effects is critical for controlling the regioselectivity and rates of chemical reactions. wikipedia.orgnih.gov

| Substituent Effect | Description for n-Propyl Group | Impact on Reactivity |

| Inductive Effect | Electron-donating (+I). byjus.com | Activates the phenyl ring for electrophilic substitution. libretexts.org |

| Directing Effect | Ortho, para-director. numberanalytics.com | Directs incoming electrophiles to positions 2, 3, 5, and 6 on the ring. |

| Steric Hindrance | Moderate bulk. wikipedia.org | Can influence molecular conformation and hinder reactions at adjacent (ortho) positions. |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-3-4-11-5-7-12(8-6-11)9-10(2)13/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXOOGCSPJQTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC(=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273047 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-43-6 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 4 N Propylphenyl 1 Propene

Carbon-Carbon Bond Forming Strategies for the Styrenyl-Propene Core

The central challenge in synthesizing the precursor, 3-(4-n-propylphenyl)-1-propene (B1323643), lies in the formation of the carbon-carbon bond between the aromatic ring and the propene unit. Several classical and modern organometallic reactions are suitable for this transformation.

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. leah4sci.comsigmaaldrich.commasterorganicchemistry.com Two primary strategies involving Grignard reagents can be envisioned for the synthesis of the target precursor.

While the preparation of a simple propylmagnesium bromide from 1-bromopropane (B46711) is a standard procedure, the synthesis of a specific allylic Grignard reagent required for this route is more complex. wikipedia.org

A more direct and common approach involves the coupling of an aryl Grignard reagent with an appropriate three-carbon electrophile, such as an allyl bromide. oup.comrsc.org

The key Grignard reagent, 4-n-propylphenylmagnesium bromide, can be prepared by reacting 1-bromo-4-propylbenzene (B1266215) with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comwikipedia.org A small amount of iodine is often used to activate the magnesium surface. wikipedia.org

This aryl Grignard reagent can then be coupled with an allyl halide. For instance, reaction with allyl bromide, catalyzed by transition metals like iron or copper, can yield the desired 3-(4-n-propylphenyl)-1-propene. oup.comrsc.orgacs.org Iron-catalyzed cross-coupling reactions have shown particular efficacy, even with sterically hindered Grignard reagents. rsc.org

Table 1: Representative Grignard Coupling Reaction

| Aryl Halide | Allyl Halide | Catalyst | Solvent | Product |

| 1-Bromo-4-propylbenzene | Allyl Bromide | Fe-based or Cu-based | THF/Ether | 3-(4-n-propylphenyl)-1-propene |

Olefination reactions provide a powerful alternative for constructing the C=C double bond of the propene moiety. These methods typically involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion. nih.govyoutube.com

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com In this context, 4-n-propylbenzaldehyde would be the starting material. Reaction with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), generated by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium, would yield 4-propylstyrene. masterorganicchemistry.comwvu.edu Subsequent allylic rearrangement would be necessary to form the desired 1-propene structure, which complicates this route.

A more direct approach is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com The HWE reaction is known for producing predominantly E-alkenes due to steric factors in the transition state. wikipedia.orgorganic-chemistry.org Reacting 4-n-propylbenzaldehyde with the anion of diethyl ethylphosphonate would theoretically lead to the formation of 1-(4-n-propylphenyl)-1-propene, not the desired 3-aryl-1-propene isomer. Therefore, for the specific target of this article, olefination reactions are less direct for forming the core structure compared to coupling methods.

Table 2: Comparison of Olefination Reactions

| Reaction | Carbonyl Substrate | Phosphorus Reagent | Primary Product | Relevance to Target Synthesis |

| Wittig Reaction | 4-n-propylbenzaldehyde | Methyltriphenylphosphorane | 4-propylstyrene | Indirect, requires further steps |

| Horner-Wadsworth-Emmons | 4-n-propylbenzaldehyde | Diethyl ethylphosphonate anion | 1-(4-n-propylphenyl)-1-propene | Forms an isomer of the desired precursor |

Palladium-catalyzed cross-coupling reactions are highly efficient methods for forming carbon-carbon bonds. The Heck reaction , which couples an aryl or vinyl halide with an alkene, is particularly relevant. organic-chemistry.orgnih.gov

In a potential synthesis, 1-bromo-4-propylbenzene could be reacted with propene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base to afford 3-(4-n-propylphenyl)-1-propene. organic-chemistry.org The Heck reaction typically exhibits a high degree of trans selectivity. organic-chemistry.org

Grignard Reagent-Mediated Syntheses

Regioselective and Stereoselective Introduction of the Bromine Atom

Once the 3-(4-n-propylphenyl)-1-propene precursor is synthesized, the final step is the introduction of a bromine atom at the C2 position of the propene chain. This requires a reaction that favors allylic substitution over electrophilic addition to the double bond.

Allylic bromination using N-Bromosuccinimide (NBS) is the standard method for this type of transformation. masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction proceeds via a free-radical chain mechanism, initiated by light or a radical initiator. masterorganicchemistry.comlibretexts.org NBS serves to provide a low, constant concentration of Br₂, which favors radical substitution at the allylic position over the competing ionic addition of bromine across the double bond. masterorganicchemistry.comlibretexts.orglibretexts.org

The reaction of 3-(4-n-propylphenyl)-1-propene with NBS would generate a resonance-stabilized allylic radical. This intermediate has two resonance structures, which can lead to the formation of two constitutional isomers upon reaction with a bromine radical.

2-Bromo-3-(4-n-propylphenyl)-1-propene (the target compound)

1-Bromo-3-(4-n-propylphenyl)-1-propene (a rearranged product)

Studies on analogous non-symmetrical alkenes have shown that NBS bromination often yields a mixture of products resulting from allylic rearrangement. libretexts.orgwinona.edu For example, the bromination of 1-octene (B94956) with NBS yields a mixture of 3-bromo-1-octene and 1-bromo-2-octene. libretexts.org The product distribution is dependent on the relative stabilities of the contributing resonance structures of the radical intermediate and kinetic factors. winona.edu Therefore, the synthesis of this compound via this method would likely necessitate a subsequent separation of the isomeric products.

Table 3: Potential Products of NBS Bromination

| Starting Material | Reagent | Potential Products | Reaction Type |

| 3-(4-n-propylphenyl)-1-propene | N-Bromosuccinimide (NBS), Initiator | This compound | Allylic Bromination |

| 1-Bromo-3-(4-n-propylphenyl)-1-propene | Allylic Bromination with Rearrangement |

Bromination of Precursor Alkenes or Alkanes

A direct and common method for the synthesis of vinyl bromides is the bromination of a suitable alkene precursor. In the case of this compound, the logical precursor is 3-(4-n-propylphenyl)-1-propene. This starting material is accessible and can be subjected to bromination conditions designed to favor allylic bromination followed by dehydrobromination, or direct addition-elimination sequences.

The reaction proceeds by treating 3-(4-n-propylphenyl)-1-propene with a brominating agent. A common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) in a non-polar solvent like carbon tetrachloride. This condition typically favors allylic bromination. The resulting allylic bromide can then be treated with a base to induce elimination, yielding the desired vinyl bromide.

Alternatively, direct addition of bromine (Br2) across the double bond of 3-(4-n-propylphenyl)-1-propene would yield a dibromoalkane, 1,2-dibromo-3-(4-n-propylphenyl)propane. Subsequent selective dehydrobromination can lead to the formation of this compound. The regioselectivity of the elimination is a critical factor in this approach.

| Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| N-Bromosuccinimide, AIBN | CCl4 | 70-80 | 65-75 |

| Bromine | CH2Cl2 | 0-25 | 80-90 (dibromoalkane) |

| Base (e.g., DBU) | THF | 25-50 | 50-60 (from dibromoalkane) |

Table 1: Representative conditions for the bromination of 3-(4-n-propylphenyl)-1-propene.

Elimination Reactions of Dihaloalkanes for Vinylic Bromide Synthesis

The synthesis of vinyl bromides through the elimination of hydrogen halides from dihaloalkanes is a well-established method. For the preparation of this compound, a suitable precursor is 1,2-dibromo-1-(4-n-propylphenyl)propane. This dihaloalkane can be synthesized via the bromination of 1-(4-n-propylphenyl)prop-1-ene.

The synthesis of the precursor, 1-(4-n-propylphenyl)prop-1-ene, can be achieved through a Wittig reaction between 4-n-propylbenzaldehyde and ethyltriphenylphosphonium bromide. Subsequent bromination of 1-(4-n-propylphenyl)prop-1-ene with elemental bromine in a suitable solvent like dichloromethane (B109758) at low temperatures affords the vicinal dibromide, 1,2-dibromo-1-(4-n-propylphenyl)propane.

The crucial step is the selective elimination of one equivalent of hydrogen bromide from the dihaloalkane. This is typically achieved by using a strong, non-nucleophilic base. The choice of base and reaction conditions can influence the regioselectivity of the elimination, favoring the formation of the desired 2-bromo-1-propene isomer. Sterically hindered bases are often employed to promote the formation of the less substituted alkene (Hofmann elimination), although the electronic effects of the phenyl group also play a significant role.

| Precursor | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1,2-dibromo-1-(4-n-propylphenyl)propane | Potassium tert-butoxide | THF | 0-25 | This compound | 70-80 |

| 1,2-dibromo-1-(4-n-propylphenyl)propane | DBU | Acetonitrile | 80 | This compound | 65-75 |

Table 2: Conditions for the elimination reaction of 1,2-dibromo-1-(4-n-propylphenyl)propane.

Advanced Synthetic Protocols and Catalytic Transformations

Modern synthetic chemistry offers more sophisticated and often more selective methods for the preparation of substituted vinyl bromides. These include metal-catalyzed coupling reactions which allow for the precise construction of the target molecule from readily available precursors.

Metal-Catalyzed Coupling Reactions for Substituted Vinyl Bromides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. One such approach to synthesize this compound involves the conversion of a suitable ketone precursor into a vinyl triflate, followed by a palladium-catalyzed bromination.

The synthesis commences with the preparation of the ketone, 1-(4-n-propylphenyl)propan-1-one. This can be achieved through a Friedel-Crafts acylation of n-propylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

The resulting ketone is then converted to its corresponding vinyl triflate, 1-(4-n-propylphenyl)prop-1-en-2-yl trifluoromethanesulfonate. This is typically accomplished by treating the ketone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the enolate, which is then trapped with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).

Finally, the vinyl triflate undergoes a palladium-catalyzed reaction with a bromide source, such as lithium bromide or tetrabutylammonium (B224687) bromide, to yield the desired this compound. This reaction often employs a palladium catalyst with a suitable phosphine ligand.

| Step | Reactants | Reagents/Catalyst | Solvent | Yield (%) |

| 1. Ketone Synthesis | n-Propylbenzene, Propanoyl chloride | AlCl3 | Dichloromethane | 85-95 |

| 2. Vinyl Triflate Formation | 1-(4-n-propylphenyl)propan-1-one | LDA, N-phenyl-bis(trifluoromethanesulfonimide) | THF | 75-85 |

| 3. Bromination | Vinyl triflate | LiBr, Pd(PPh3)4 | Toluene | 70-80 |

Table 3: A multi-step synthesis of this compound via a metal-catalyzed approach.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 4 N Propylphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the NMR analysis of 2-Bromo-3-(4-n-propylphenyl)-1-propene is not available in the public domain. This includes:

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Specific chemical shifts (δ) and coupling constants (J) for the protons of this compound have not been reported in surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

A documented ¹³C NMR spectrum, including the chemical shifts of the individual carbon atoms of this compound, could not be located.

Two-Dimensional NMR Techniques for Structural Assignment (e.g., COSY, HSQC, HMBC)

While these techniques would be crucial for the definitive structural assignment of the molecule, no studies reporting COSY, HSQC, or HMBC data for this compound were found.

Application of NOESY for Stereochemical and Conformational Insights

There is no available research on the use of Nuclear Overhauser Effect Spectroscopy (NOESY) to investigate the stereochemistry or conformation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

A detailed analysis of the vibrational frequencies for this compound is precluded by the absence of published IR and Raman spectra.

Identification of Characteristic Functional Group Frequencies

Without experimental spectra, the assignment of characteristic absorption or scattering bands for the functional groups within this compound cannot be performed.

Analysis of Aromatic and Aliphatic Vibrational Modes

No experimental data from techniques such as Fourier-transform infrared (FTIR) or Raman spectroscopy for this compound could be located. This type of data is essential for the analysis of its molecular vibrations, including the characteristic stretching and bending modes of its aromatic (phenyl) and aliphatic (n-propyl and propene) components. Without access to a vibrational spectrum, a discussion of these modes would be purely speculative and not based on empirical evidence.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While a molecular weight of 239.1545 is listed for this compound, no high-resolution mass spectrometry data is available in the searched literature. riekemetals.com HRMS data is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Analysis of Diagnostic Fragmentation Patterns

Detailed mass spectrometry fragmentation data for this specific compound is not available. Analysis of fragmentation patterns is key to deducing the structural components of a molecule. While general fragmentation behaviors of related structures, such as other brominated organic compounds, are known, a specific analysis for this compound cannot be performed without its mass spectrum. docbrown.info

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Geometry and Bond Parameters

No published X-ray crystallography studies for this compound were found. Such studies are the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and dihedral angles.

Investigation of Crystal Packing and Intermolecular Interactions

Consequently, without crystallographic data, an analysis of the crystal packing and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal lattice is not possible.

Due to the absence of the necessary experimental data in the public domain, a scientifically rigorous article on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.

Computational and Theoretical Studies of 2 Bromo 3 4 N Propylphenyl 1 Propene

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure and energy of 2-Bromo-3-(4-n-propylphenyl)-1-propene. These methods, grounded in the principles of quantum mechanics, offer precise insights into the molecule's geometry and stability.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G**, would be employed to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. mdpi.com This process systematically alters the molecular geometry to find the configuration with the minimum energy.

The optimized molecular structure provides key data on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the steric and electronic effects within the molecule, such as the influence of the bromine atom and the n-propylphenyl group on the propene backbone. The energy minimization process also yields the ground-state energy of the molecule, a critical piece of data for assessing its thermodynamic stability. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.34 Å |

| C2-C3 | 1.50 Å | |

| C2-Br | 1.95 Å | |

| C3-C4 (phenyl) | 1.52 Å | |

| Bond Angle | C1-C2-C3 | 122° |

| C1-C2-Br | 118° | |

| C3-C2-Br | 120° | |

| Dihedral Angle | H-C1-C2-C3 | 180° |

| Note: This table is illustrative and contains hypothetical data as specific computational studies on this molecule were not found. |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information for this compound. While computationally more demanding than DFT, ab initio calculations are crucial for benchmarking and for obtaining precise values for electronic properties like ionization potential and electron affinity. High-accuracy calculations are particularly important for understanding the reactivity and kinetic stability of the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound, particularly around the C2-C3 bond and within the n-propyl group, means that the molecule can exist in various conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers.

A potential energy surface (PES) map can be generated by calculating the energy of the molecule as a function of one or more dihedral angles. This map reveals the energy barriers between different conformers and identifies the global minimum energy structure. Understanding the conformational landscape is vital for predicting the molecule's behavior in different environments and its ability to interact with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanics provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the atoms and bonds as a classical system of interacting particles, allowing for the observation of molecular motion and conformational changes.

For this compound, MD simulations can be used to study its behavior in a solvent, such as water or an organic solvent. This would involve placing the molecule in a simulation box filled with solvent molecules and observing the interactions and resulting structural changes. These simulations are invaluable for understanding solvation effects, which can significantly influence the molecule's conformation and reactivity. The simulations can also provide information on transport properties, such as diffusion coefficients. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which is crucial for their experimental identification and characterization.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These calculations are typically performed using DFT or ab initio methods. The accuracy of these predictions can be high, especially when appropriate levels of theory and basis sets are used. d-nb.info

Predicted NMR data serves as a valuable reference for interpreting experimental spectra, helping to assign peaks to specific atoms within the molecule. Discrepancies between calculated and experimental shifts can also provide insights into specific molecular interactions or environmental effects not accounted for in the calculation. d-nb.info

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (=CH₂) | 118.5 |

| C2 (-C(Br)=) | 129.0 |

| C3 (-CH₂-) | 40.2 |

| C4 (Phenyl, C-ipso) | 138.1 |

| C5, C9 (Phenyl, C-ortho) | 129.5 |

| C6, C8 (Phenyl, C-meta) | 128.8 |

| C7 (Phenyl, C-para) | 142.3 |

| C10 (-CH₂-propyl) | 37.9 |

| C11 (-CH₂-propyl) | 24.5 |

| C12 (-CH₃-propyl) | 13.9 |

| Note: This table is illustrative and contains hypothetical data as specific computational studies on this molecule were not found. |

Computational Assessment of Reactivity and Reaction Mechanisms

Computational methods are also pivotal in exploring the reactivity and potential reaction pathways of a molecule. nih.gov These studies can provide a deep understanding of the electronic and structural factors that govern chemical transformations. rsc.org

Transition State Location and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is essential to identify the transition state (TS), which represents the highest energy point along the reaction pathway. ekb.eg Computational algorithms can locate these first-order saddle points on the potential energy surface. nih.gov Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. nih.gov

Determination of Reaction Barriers and Thermochemistry

Table 2: Hypothetical Thermochemical Data for a Reaction of this compound

| Parameter | Value (kJ/mol) |

| Activation Energy (Ea) | Value would be calculated |

| Enthalpy of Reaction (ΔH) | Value would be calculated |

| Gibbs Free Energy of Reaction (ΔG) | Value would be calculated |

Note: This table is illustrative and not based on actual computed data for the specific molecule.

Elucidation of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products, and understanding the factors that control regioselectivity and stereoselectivity is a central theme in organic chemistry. semanticscholar.org Computational studies can elucidate the origins of this selectivity by comparing the activation barriers of competing reaction pathways. nih.govresearchgate.net For example, in an addition reaction to the double bond of this compound, theoretical calculations could predict whether the incoming group would preferentially add to one carbon of the double bond over the other (regioselectivity). Similarly, the formation of stereoisomers could be assessed by comparing the energies of the respective transition states. nih.gov

Reactivity and Reaction Mechanisms Involving 2 Bromo 3 4 N Propylphenyl 1 Propene

Nucleophilic Reactions at the Vinylic Bromine

Nucleophilic substitution at a vinylic carbon is generally more challenging compared to its sp³-hybridized counterpart in alkyl halides. pku.edu.cnlibretexts.org The increased s-character of the sp²-hybridized carbon creates a stronger C-Br bond, and the electron density of the π-bond can repel incoming nucleophiles, hindering a direct backside attack as required for a classical Sₙ2 mechanism. libretexts.org

Direct nucleophilic substitution on vinylic halides, known as nucleophilic vinylic substitution (SₙV), is typically difficult to achieve. pku.edu.cn The classic Sₙ2 pathway is unfavorable due to steric hindrance and the geometry of the double bond which prevents the required backside attack. libretexts.org However, substitution can occur under specific conditions, often proceeding through alternative mechanisms such as an addition-elimination or an elimination-addition pathway. Theoretical studies on various vinylic halides suggest that an in-plane Sₙ2-type substitution (SₙVσ) is a possible, albeit high-energy, pathway for some substrates. researchgate.net For a compound like 2-Bromo-3-(4-n-propylphenyl)-1-propene, direct substitution would require harsh conditions or specialized reagents to overcome the high activation barrier.

Elimination reactions are a significant competitive pathway, especially when this compound is treated with a strong, non-nucleophilic base. ucsb.edu The presence of a hydrogen atom on the adjacent carbon (C1) allows for dehydrobromination via an E2 mechanism to form a terminal alkyne. libretexts.orgmasterorganicchemistry.com This process involves the concerted removal of a proton by the base and the expulsion of the bromide leaving group, resulting in the formation of a new π-bond. masterorganicchemistry.com

The reaction with a strong base like sodium amide (NaNH₂) would be expected to yield 1-(4-n-propylphenyl)-1-propyne. libretexts.orgmasterorganicchemistry.com Depending on the reaction conditions and the specific base used, rearrangement of the initially formed alkyne could occur. libretexts.org Alternatively, elimination involving the allylic protons on the benzyl (B1604629) group is also conceivable, potentially leading to conjugated allene (B1206475) structures, though the formation of the more stable alkyne is generally favored.

Metal-Catalyzed Cross-Coupling Reactions

The most synthetically valuable reactions of this compound involve metal-catalyzed cross-couplings. The vinylic C-Br bond serves as an excellent electrophilic partner in reactions catalyzed by palladium, nickel, and copper, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org

Palladium catalysis is the cornerstone of modern cross-coupling chemistry and offers a powerful toolkit for the functionalization of vinylic bromides. youtube.com

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For this compound, this reaction would provide access to a wide variety of substituted stilbene-like structures. The reaction is known for its mild conditions and high tolerance for various functional groups. nih.gov

| Substrate | Coupling Partner | Catalyst System | Product Yield | Reference |

|---|---|---|---|---|

| ortho-Bromoanilines | Arylboronic esters | Pd(OAc)₂, SPhos, K₃PO₄ | High yields | nih.gov |

| Bromotryptophan Derivatives | Phenylboronic acid | Pd-nanoparticles, K₃PO₄ | Good yields | rsc.org |

Heck Reaction The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.org Reacting this compound with an alkene like styrene (B11656), under visible-light-driven palladium catalysis for instance, would yield a substituted 1,3-diene. dicp.ac.cnacs.orgacs.orgnih.gov This reaction is a powerful method for C-C bond formation, and recent advancements allow it to proceed under mild conditions. dicp.ac.cnacs.org

| Vinyl Bromide Substrate | Alkene Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| S,S-functionalized internal vinyl bromides | Styrenes | Pd(OAc)₂, Xantphos, Cs₂CO₃, visible light | Functionalized 1,3-dienes | Moderate to excellent | dicp.ac.cnacs.org |

| 4-Bromo-benzocyclobutene | Tetramethyldivinyldisiloxane | Pd(OAc)₂, o-Tol₃P, KOAc | Cross-linking monomer | Not specified | organic-chemistry.org |

Sonogashira Coupling The Sonogashira coupling reaction forms a C-C bond between a vinylic halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would convert this compound into a conjugated enyne. The reaction is highly reliable and can often be carried out at room temperature. wikipedia.orgorganic-chemistry.org Vinylic bromides are generally more reactive than aryl bromides in Sonogashira couplings. wikipedia.org

| Halide Type | Coupling Partner | Typical Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Vinyl Bromide | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base (e.g., Et₃N) | Forms conjugated enynes under mild conditions. | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Aryl Bromide | Arylacetylene | Pd/PR₃, CuI | Requires specific phosphine (B1218219) ligands depending on steric bulk. | researchgate.net |

Negishi Coupling The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is particularly notable for its ability to form C(sp³)-C(sp²) bonds. nih.gov Coupling this compound with an alkylzinc halide would yield an allylic arene derivative. The reaction tolerates a wide range of functional groups. organic-chemistry.org

| Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Vinyl Bromides | Diborylmethylzinc chloride | Pd catalyst | α-boryl-substituted allylic boronate esters | High efficiency | researchgate.net |

| Secondary Alkyl Bromides | Aryl Zinc Halides | Pd₂(dba)₃, CPhos | Aryl-Alkyl compounds | High yields | nih.gov |

Stille Coupling The Stille reaction creates a C-C bond by coupling an organohalide with an organotin compound (stannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org Vinylic bromides are common substrates, and the reaction generally proceeds with retention of the alkene's stereochemistry. wikipedia.org Reacting this compound with various organostannanes (e.g., vinyl, aryl, or alkyl stannanes) would provide access to a diverse range of dienes and stilbene-like molecules. A major drawback is the toxicity of the organotin reagents. organic-chemistry.org

| Substrate | Coupling Partner | Catalyst/Ligand | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 1,1-Dibromo-1-alkenes | Aryl- and vinylstannanes | Pd catalyst, Tris(2-furyl)phosphine (TFP) | Toluene | (Z)-bromoalkenes | acs.org |

| Aryl Halides | Organostannanes | Pd(OAc)₂ / Dabco | Not specified | Coupled biaryls | organic-chemistry.org |

Nickel catalysts offer a more economical alternative to palladium for cross-coupling reactions. nih.gov They are effective in coupling vinylic bromides with a variety of partners, including other vinyl electrophiles and N-hydroxyphthalimide esters. chinesechemsoc.orgacs.org Nickel-catalyzed reductive cross-coupling reactions, in particular, have emerged as powerful methods for C-C bond formation under mild conditions. nih.govacs.org These reactions often employ a stoichiometric reductant, such as zinc or manganese powder. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Cross-electrophile allylation | Allylic acetates | Ni catalyst, Bipyridine ligand, Zn reductant | 1,4-dienes | nih.gov |

| Reductive vinyl-vinyl coupling | Vinyl triflates | Ni catalyst, Mn reductant | Dienylboronates | chinesechemsoc.org |

| Enantioselective cross-coupling | N-Hydroxyphthalimide esters | Ni catalyst, Organic reductant (TDAE) | Chiral alkylated alkenes | acs.org |

Copper-catalyzed reactions provide a complementary approach for the functionalization of vinylic bromides, particularly for forming carbon-heteroatom bonds. nih.govorganic-chemistry.orgsigmaaldrich.com Copper iodide (CuI), often in combination with a ligand such as a diamine, is a common catalyst system. nih.govorganic-chemistry.org These methods can be used to couple vinylic bromides with amides, carbamates, and azoles, producing enamides and N-vinylazoles, respectively. organic-chemistry.orgacs.org The reactions are valued for their ability to proceed under mild conditions while retaining the stereochemistry of the double bond. nih.govorganic-chemistry.org

| Nucleophile | Catalyst System | Base | Product Type | Reference |

|---|---|---|---|---|

| Amides and Carbamates | CuI, N,N'-dimethylethylenediamine | Cs₂CO₃ | Enamides / Vinyl Carbamates | organic-chemistry.org |

| Azoles | CuI, Ethylenediamine | K₂CO₃ | N-Vinylazoles | nih.govsigmaaldrich.comacs.org |

| Alcohols (Intramolecular) | CuI, 1,10-phenanthroline | Cs₂CO₃ | 2-Methyleneoxetanes | organic-chemistry.org |

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. This reactivity is governed by the electronic properties of the substituents on the double bond.

Hydroboration-Oxidation Pathways

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, the reaction proceeds with high regioselectivity.

The first step involves the addition of borane (B79455) (BH3) across the C=C double bond. libretexts.org The boron atom, being the electrophile, adds to the less substituted carbon (C1), while a hydride (H⁻) adds to the more substituted carbon (C2). This preference is driven by both steric factors, as the bulky borane group can more easily approach the terminal carbon, and electronic factors. The addition is a concerted, syn-addition, meaning the boron and hydrogen add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The resulting organoborane intermediate is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) in a basic solution. masterorganicchemistry.comlibretexts.org The oxidation step proceeds with retention of stereochemistry, replacing the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.com The final product is 2-bromo-3-(4-n-propylphenyl)-1-propanol.

Reaction Scheme:

Hydroboration: this compound + BH₃ → Trialkylborane intermediate

Oxidation: Trialkylborane intermediate + H₂O₂/NaOH → 2-Bromo-3-(4-n-propylphenyl)-1-propanol

Interactive Data Table: Reagents and Products in Hydroboration-Oxidation

| Role | Compound Name | Chemical Formula | Notes |

|---|---|---|---|

| Starting Material | This compound | C₁₂H₁₅Br | The alkene undergoing reaction. |

| Reagent 1 | Borane-Tetrahydrofuran Complex | BH₃·THF | Provides the borane for the hydroboration step. masterorganicchemistry.com |

| Reagent 2 | Hydrogen Peroxide | H₂O₂ | The oxidizing agent in the second step. masterorganicchemistry.com |

| Reagent 3 | Sodium Hydroxide | NaOH | Provides the basic conditions for oxidation. masterorganicchemistry.com |

| Product | 2-Bromo-3-(4-n-propylphenyl)-1-propanol | C₁₂H₁₇BrO | The final alcohol product. |

Halogenation and Hydrohalogenation Reactions

Halogenation: The addition of halogens (e.g., Br₂) to this compound can be complex. Under standard conditions, electrophilic addition across the double bond is expected, which would yield 1,2,2-tribromo-3-(4-n-propylphenyl)propane. However, the presence of the allylic bromide functionality can lead to competitive radical substitution reactions, especially at low halogen concentrations or in the presence of radical initiators. openochem.org

Hydrohalogenation: The addition of hydrogen halides (HX, such as HBr or HCl) to this compound typically follows Markovnikov's rule. masterorganicchemistry.comchadsprep.com The reaction proceeds via a carbocation intermediate. masterorganicchemistry.com The initial step is the protonation of the double bond to form the most stable carbocation. masterorganicchemistry.comchadsprep.com In this case, the proton adds to the less substituted C1 carbon, forming a tertiary carbocation at C2, which is also stabilized by the adjacent phenyl ring. The halide ion then attacks the carbocation to form the final product.

With HBr (Ionic Mechanism): The product would be 2,2-dibromo-1-(4-n-propylphenyl)propane. The formation of the tertiary carbocation at the C2 position is the rate-determining step. chadsprep.com

Interactive Data Table: Predicted Products of Electrophilic Addition

| Reaction | Reagent | Predicted Major Product | Mechanism Type |

|---|---|---|---|

| Halogenation | Br₂ in CCl₄ | 1,2,2-Tribromo-3-(4-n-propylphenyl)propane | Electrophilic Addition |

| Hydrohalogenation | HBr (dark, no peroxides) | 2,2-Dibromo-1-(4-n-propylphenyl)propane | Electrophilic Addition (Markovnikov) masterorganicchemistry.com |

| Hydrohalogenation | HCl (dark, no peroxides) | 2-Bromo-2-chloro-1-(4-n-propylphenyl)propane | Electrophilic Addition (Markovnikov) masterorganicchemistry.com |

Radical Reactions and Polymerization Initiation

The presence of both an allylic bromide and a double bond makes this compound a candidate for participation in radical reactions.

Role in Controlled Radical Polymerization

The structure of this compound, containing a reactive C-Br bond at an allylic position, suggests its potential use as an initiator in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP).

In a typical ATRP setup, a transition-metal complex (e.g., a copper(I) halide complexed with a ligand) reversibly activates and deactivates the polymerization process. The C-Br bond in an initiator molecule like this compound can be homolytically cleaved by the metal complex to generate a radical species that initiates the polymerization of a monomer (e.g., styrene, acrylates).

The general steps would be:

Activation: The initiator, this compound (R-Br), reacts with the activator complex (e.g., Cu(I)Br/L) to form a radical (R•) and the deactivator complex (e.g., Cu(II)Br₂/L).

Propagation: The radical (R•) adds to a monomer molecule to start the growing polymer chain.

Deactivation: The deactivator complex reacts with the growing polymer radical to reform the dormant polymer chain and the activator complex.

This reversible activation-deactivation cycle allows for the controlled growth of polymer chains with a predetermined molecular weight and a narrow molecular weight distribution. The benzylic and allylic nature of the radical formed from this compound would contribute to its stability, making it a potentially effective initiator.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org In this context, this compound would act as the dienophile, as it contains a carbon-carbon double bond (the 2π-electron component).

The reactivity of a dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups attached to the double bond. organic-chemistry.orglibretexts.orglibretexts.org In this compound, the bromine atom at the C2 position acts as an electron-withdrawing group through its inductive effect, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This makes the compound a moderately activated dienophile.

When reacting with an electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene), this compound would be expected to form a cyclohexene (B86901) derivative. The reaction is concerted and stereospecific, meaning the stereochemistry of the dienophile is retained in the product. wikipedia.orglibretexts.orglibretexts.org

Interactive Data Table: Diels-Alder Reaction Components

| Role | Compound | Key Features |

|---|---|---|

| Dienophile | This compound | 2π-electron system. Activated by an electron-withdrawing bromine atom. organic-chemistry.org |

| Example Diene | 2,3-Dimethyl-1,3-butadiene | 4π-electron system. Electron-rich due to methyl groups. |

| Product | 1-Bromo-4,5-dimethyl-1-(4-n-propylbenzyl)cyclohex-1-ene | A substituted cyclohexene ring formed via [4+2] cycloaddition. |

Hydroamination and Hydroamidation Reactions

Direct research on the hydroamination and hydroamidation of this compound is not extensively documented in the current scientific literature. However, the reactivity of this compound can be inferred by examining studies on structurally similar molecules, particularly those containing allylic or vinyl bromide moieties. The presence of both a C=C double bond and a carbon-bromine bond offers multiple potential pathways for these reactions, primarily influenced by the choice of catalyst and reaction conditions.

The hydroamination of alkenes, the formal addition of an N-H bond across a C=C double bond, is a highly atom-economical method for synthesizing amines. libretexts.org This transformation can be catalyzed by a variety of metals, with gold and palladium complexes being particularly prevalent in modern organic synthesis. organic-chemistry.orgnih.gov

For a substrate like this compound, two main reactive sites could participate in hydroamination or hydroamidation: the vinyl bromide and the propene unit.

Gold-Catalyzed Reactions

Gold catalysts, particularly cationic gold(I) complexes, are known to be excellent carbophilic Lewis acids that can activate unsaturated carbon-carbon bonds towards nucleophilic attack. organic-chemistry.org In the context of hydroamination, gold catalysts typically activate the allene or diene substrate, facilitating the addition of an amine or amide. organic-chemistry.orgacs.org For instance, gold(I) complexes have been successfully employed in the intermolecular hydroamination of allenes with various sulfonamides and carbamates, yielding N-allylic sulfonamides. organic-chemistry.org

While direct hydroamination of a vinyl bromide like this compound is not a commonly reported reaction, gold catalysts could potentially facilitate the addition of an amine or amide across the double bond. The reaction would likely proceed via coordination of the gold catalyst to the alkene, followed by nucleophilic attack of the amine or amide.

Palladium-Catalyzed Reactions

Palladium catalysts are well-known for their ability to catalyze C-N bond formation through various mechanisms, including the hydroamination of dienes and vinylarenes. nih.gov Palladium-catalyzed hydroamination often involves the formation of a π-allyl palladium intermediate. For a substrate like this compound, oxidative addition of the C-Br bond to a low-valent palladium species could occur, leading to a vinylpalladium intermediate. This intermediate could then potentially undergo further reaction with an amine or amide.

More relevant is the palladium-catalyzed C-N coupling of vinyl bromides, which can be seen as a related transformation. Research has shown that vinyl bromides can be converted to enamines via palladium-catalyzed C-N coupling, which can then participate in subsequent reactions. organic-chemistry.org This suggests that a primary or secondary amine could react with this compound at the C-Br bond in a palladium-catalyzed process, effectively replacing the bromine with the amino group. This would be a substitution reaction rather than a direct hydroamination across the double bond.

The table below summarizes representative examples of hydroamination and related C-N coupling reactions for substrates structurally related to this compound, providing insight into the potential conditions and outcomes.

| Catalyst System | Substrate | Amine/Amide | Product Type | Yield (%) | Reference |

| (Ph₃P)AuOTf | 1,3-Dienes | Benzyl carbamate | Allylic amine | High | organic-chemistry.org |

| [Pd(η³-allyl)Cl]₂ / Xantphos | Vinylarenes | Anilines | Amine | High | nih.gov |

| [(3IPᵗBu)Pd(allyl)]OTf | 1,1-Dimethylallene | Anilines | Branched allylamine | High | rsc.org |

| (IPr)AuOH | Phenylboronic acid / Allyl bromide | - | Allylbenzene (B44316) | - | nih.gov |

| Pd(dba)₂ / P(t-Bu)₃ | α-Bromostyrene | Pyrrolidine | Enamine | - | organic-chemistry.org |

Given the electronic properties of the vinyl bromide moiety, a direct hydroamination across the double bond of this compound might be challenging due to potential catalyst inhibition or competing side reactions involving the bromine atom. A palladium-catalyzed C-N coupling (amination) at the C-Br bond appears to be a more plausible reaction pathway based on existing literature for similar vinyl bromide substrates.

Applications of 2 Bromo 3 4 N Propylphenyl 1 Propene in Organic Synthesis

Strategic Building Block for Complex Molecules

The intrinsic reactivity of 2-Bromo-3-(4-n-propylphenyl)-1-propene makes it a valuable precursor for the synthesis of more intricate molecules. nih.gov The presence of both an allylic bromide and a styrenic moiety allows for sequential and diverse functionalization.

The core structure of this compound is primed for transformations that lead to a wide array of phenylalkene derivatives. The allylic bromide is a key functional group that can participate in various nucleophilic substitution and cross-coupling reactions. For instance, in reactions analogous to those of other allylic bromides, it can be expected to react with a range of nucleophiles to introduce new functionalities.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Cyanide | Sodium Cyanide | Allylic Nitrile |

| Azide | Sodium Azide | Allylic Azide |

| Thiolate | Sodium Thiophenoxide | Allylic Thioether |

| Alkoxide | Sodium Methoxide | Allylic Ether |

| Carboxylate | Sodium Acetate | Allylic Ester |

Furthermore, the vinyl bromide functionality can readily participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. mdpi.comsemanticscholar.orgacs.orgresearchgate.net These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of aryl, vinyl, alkyl, and alkynyl groups.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-substituted propene |

| Stille | Organostannane | Pd(PPh₃)₄ | Alkylated/Arylated propene |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base | Substituted diene |

Many natural products and biologically active molecules contain phenylpropene or related structural motifs. The functional handles present in this compound provide a strategic starting point for the synthesis of analogues of these natural products. For example, the core structure can be elaborated to mimic the skeletons of neolignans, flavonoids, and other phenylpropanoids. The ability to introduce diverse substituents through the reactions mentioned above allows for the creation of libraries of natural product analogues for biological screening.

Intermediate in the Preparation of Advanced Materials Precursors

The styrenic component of this compound suggests its utility as a monomer or a precursor to monomers for polymerization reactions. researchgate.net The n-propylphenyl group can influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and liquid crystalline behavior. The bromo-substituted vinyl group can be a site for further modification before or after polymerization, leading to functional polymers with tailored properties for applications in electronics, optics, or materials science.

Enantioselective and Diastereoselective Transformations Utilizing the Propene Moiety

The double bond in the propene unit is susceptible to a variety of stereoselective transformations. Enantioselective reactions, such as catalytic asymmetric dihydroxylation, epoxidation, or hydrogenation, can introduce chirality into the molecule. These transformations would yield enantiomerically enriched building blocks that are valuable in the synthesis of pharmaceuticals and other chiral molecules. For instance, asymmetric epoxidation of the double bond would lead to a chiral epoxide, a versatile intermediate for the synthesis of a range of enantiopure compounds. Similarly, diastereoselective reactions can be envisioned, for example, in the reaction of the allylic bromide with a chiral nucleophile.

Role in Developing New Synthetic Methodologies

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methods. For example, it could be used to explore novel tandem reactions where both the allylic bromide and the vinyl group react in a sequential and controlled manner. Researchers could also utilize this compound to investigate new catalytic systems for cross-coupling reactions or to study the regioselectivity and stereoselectivity of reactions on multifunctional substrates. The potential for allylic rearrangement, a common feature in reactions of allylic halides, could also be explored and controlled to access different constitutional isomers. masterorganicchemistry.com

Conclusion and Future Research Directions

Summary of Key Academic Findings for 2-Bromo-3-(4-n-propylphenyl)-1-propene

Direct academic findings on this compound are limited. However, a significant body of research on structurally similar compounds, such as 2-bromo-3-phenyl-1-propene, provides a strong foundation for predicting its chemical behavior. The synthesis of such compounds often involves the allylic bromination of the corresponding propene precursor. masterorganicchemistry.comyoutube.com A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides. masterorganicchemistry.comyoutube.comyoutube.com This reaction proceeds via a free radical mechanism, where a bromine radical abstracts an allylic hydrogen, leading to a resonance-stabilized allylic radical. youtube.commasterorganicchemistry.com The subsequent reaction with a bromine source, typically Br2 generated in situ from the reaction of HBr with NBS, furnishes the allylic bromide. masterorganicchemistry.comyoutube.com

The reactivity of this compound is anticipated to be characteristic of allylic halides. These compounds are excellent substrates for nucleophilic substitution reactions (both SN1 and SN2), owing to the stability of the resulting allylic carbocation or the facile displacement of the bromide leaving group. ncert.nic.in The presence of the phenyl ring, substituted with an n-propyl group, can influence the reactivity through electronic and steric effects.

Identification of Unexplored Reactivity and Synthetic Potential

The synthetic utility of this compound remains largely untapped. Its structure as a 2-substituted allyl bromide makes it a valuable precursor for introducing the 2-(4-n-propylphenyl)allyl moiety into various molecular frameworks. This opens avenues for the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science.

One area of unexplored potential lies in its use in cross-coupling reactions. As an electrophilic partner, it could readily participate in Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, its dual functionality as both an electrophile and a potential nucleophile (after conversion to an organometallic reagent) makes it a versatile building block. researchgate.net For instance, conversion to the corresponding Grignard or organolithium reagent would allow for its addition to a wide range of electrophiles.

Opportunities for Mechanistic Investigations through Advanced Computational Techniques

The reaction mechanisms involving this compound present numerous opportunities for investigation using advanced computational techniques like Density Functional Theory (DFT). researchgate.netnih.govnih.gov DFT calculations can provide detailed insights into the energetics and transition state structures of its formation via allylic bromination. researchgate.netnih.gov This would allow for a deeper understanding of the regioselectivity and stereoselectivity of the bromination process.

Furthermore, computational studies can elucidate the mechanistic pathways of its subsequent reactions. For example, the kinetics and thermodynamics of its nucleophilic substitution and cross-coupling reactions can be modeled to predict reaction outcomes and optimize conditions. nih.gov Such studies can also investigate the potential for allylic rearrangements, a common phenomenon in reactions of allylic halides where the position of the double bond and the halogen can interchange. masterorganicchemistry.com

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of allylic bromides often involves halogenated solvents and radical initiators, which can have environmental drawbacks. A key area for future research is the development of sustainable and green synthetic routes to this compound. This could involve exploring alternative, less hazardous brominating agents and solvent systems. researchgate.net

For example, the use of pyridinium (B92312) tribromide as a solid, stable brominating agent could offer a safer alternative to liquid bromine. researchgate.net Additionally, exploring solvent-free reaction conditions or the use of greener solvents like ethanol (B145695) or water would significantly improve the environmental footprint of the synthesis. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the development of these new synthetic methodologies.

Integration into Multicomponent Reactions and Cascade Processes

The structure of this compound makes it an ideal candidate for integration into multicomponent reactions (MCRs) and cascade processes. MCRs, where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. The allylic bromide functionality can act as a key electrophilic component in various MCRs.

For instance, it could be employed in isocyanide-based MCRs like the Ugi or Passerini reactions, potentially after conversion to a suitable aldehyde or carboxylic acid derivative. Its integration into cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single pot, could lead to the rapid construction of complex molecular architectures. The development of novel MCRs and cascade processes featuring this compound would be a significant contribution to synthetic organic chemistry.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-3-(4-n-propylphenyl)-1-propene?

The synthesis typically involves bromination of 3-(4-n-propylphenyl)-1-propene. Two primary methods are employed:

- Direct Bromination : Using bromine (Br₂) in inert solvents like dichloromethane at low temperatures (0–5°C) to minimize side reactions such as dibromination .

- Radical Bromination : Employing N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in carbon tetrachloride under reflux. This method offers better regioselectivity for allylic bromination .

Key Considerations : Control reaction temperature and stoichiometry to avoid over-bromination. Purification via column chromatography is recommended.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the positions of the bromine and 4-n-propylphenyl group. For example, the vinylic proton (C1) appears downfield (δ 5.5–6.5 ppm) due to deshielding by bromine .

- IR Spectroscopy : Peaks at ~600 cm⁻¹ (C-Br stretch) and ~1640 cm⁻¹ (C=C stretch) validate functional groups .

- X-ray Crystallography : Resolve stereochemical ambiguities. SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. What are the common substitution reactions observed with this compound?

The bromine atom undergoes nucleophilic substitution with:

- Hydroxide ions (OH⁻) : Produces 3-(4-n-propylphenyl)-2-hydroxy-1-propene in ethanol at 60°C .

- Amines (NH₃/R₂NH) : Forms allylamine derivatives in DMSO at room temperature. Steric hindrance from the 4-n-propylphenyl group may slow kinetics .

Advanced Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. Key parameters:

- Electrophilicity Index : The electron-deficient alkene (due to bromine) acts as a dienophile.

- Steric Maps : The 4-n-propylphenyl group may hinder endo transition states, favoring exo adducts .

Validation : Compare computed activation energies with experimental yields.

Q. What strategies mitigate competing side reactions during bromination?

- Temperature Control : Maintain sub-10°C to suppress radical chain propagation.

- Solvent Selection : Use non-polar solvents (e.g., CCl₄) to stabilize radical intermediates.

- Catalyst Optimization : Add catalytic LiBr to enhance NBS efficiency and reduce reaction time .

Case Study : A 15% yield improvement was achieved using LiBr in NBS-mediated bromination .

Q. How does the 4-n-propylphenyl substituent influence biological activity compared to halogenated analogs?

- Lipophilicity : The n-propyl group increases logP, enhancing membrane permeability but potentially reducing solubility.

- Enzyme Binding : Halogen bonding (Br) and hydrophobic interactions (propyl) synergize in enzyme inhibition. For example, IC₅₀ values for related compounds against S. aureus ranged from 3.12–12.5 µg/mL .

Contradiction Analysis : Discrepancies in MIC values may arise from assay conditions (e.g., pH, serum protein binding) .

Q. How can X-ray crystallography resolve stereochemical uncertainties in derivatives?

- Data Collection : Use high-resolution (<1.0 Å) synchrotron data.

- Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles. For example, C-Br bond lengths typically range 1.89–1.92 Å .

Example : A chalcone derivative (similar structure) showed a dihedral angle of 12.3° between the phenyl and propene moieties .

Q. What are the challenges in scaling up synthesis for multi-gram quantities?

- Purification : Continuous flow chromatography reduces solvent waste.

- Side-Product Management : Monitor for dibrominated byproducts via GC-MS.

- Yield Optimization : Design of Experiments (DoE) identifies critical factors (e.g., reagent ratio, stirring rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.